molecular formula C19H18BrN3O6S B11582306 2-(6-bromo-2-oxo-1,3-benzoxazol-3(2H)-yl)-N-[4-(morpholin-4-ylsulfonyl)phenyl]acetamide

2-(6-bromo-2-oxo-1,3-benzoxazol-3(2H)-yl)-N-[4-(morpholin-4-ylsulfonyl)phenyl]acetamide

Cat. No.: B11582306
M. Wt: 496.3 g/mol
InChI Key: SXRQJGPREQABGH-UHFFFAOYSA-N
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Description

2-(6-BROMO-2-OXO-2,3-DIHYDRO-1,3-BENZOXAZOL-3-YL)-N-[4-(MORPHOLINE-4-SULFONYL)PHENYL]ACETAMIDE is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound features a benzoxazole core, which is known for its diverse biological activities, and a morpholine sulfonyl group, which enhances its solubility and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(6-BROMO-2-OXO-2,3-DIHYDRO-1,3-BENZOXAZOL-3-YL)-N-[4-(MORPHOLINE-4-SULFONYL)PHENYL]ACETAMIDE typically involves multiple steps:

    Formation of the Benzoxazole Core: This step involves the cyclization of an ortho-aminophenol with a carboxylic acid derivative under acidic conditions to form the benzoxazole ring.

    Bromination: The benzoxazole core is then brominated using bromine or a brominating agent such as N-bromosuccinimide (NBS) to introduce the bromo group at the desired position.

    Attachment of the Morpholine Sulfonyl Group: The morpholine sulfonyl group is introduced through a nucleophilic substitution reaction, where the morpholine reacts with a sulfonyl chloride derivative.

    Acetylation: Finally, the acetyl group is attached to the benzoxazole core through an acylation reaction using an acetyl chloride or anhydride.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the use of catalysts to enhance reaction rates.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the morpholine sulfonyl group, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the bromo group, converting it to a hydrogen atom or other functional groups.

    Substitution: The bromo group can be substituted with various nucleophiles, such as amines or thiols, to form new derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or palladium on carbon (Pd/C) can be used.

    Substitution: Nucleophiles like sodium azide (NaN₃) or thiourea can be used under mild conditions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: De-brominated derivatives.

    Substitution: Various substituted benzoxazole derivatives.

Scientific Research Applications

2-(6-BROMO-2-OXO-2,3-DIHYDRO-1,3-BENZOXAZOL-3-YL)-N-[4-(MORPHOLINE-4-SULFONYL)PHENYL]ACETAMIDE has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic effects, particularly in the treatment of cancer and infectious diseases.

    Industry: Utilized in the development of new materials with specific properties, such as enhanced solubility or stability.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The benzoxazole core can bind to the active site of enzymes, inhibiting their activity, while the morpholine sulfonyl group enhances its solubility and bioavailability. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

    2-(6-Bromo-3-oxo-2,3-dihydro-1H-inden-1-ylidene)malononitrile: Similar in structure but lacks the morpholine sulfonyl group.

    2-(5,6-Difluoro-3-oxo-2,3-dihydro-1H-inden-1-ylidene)malononitrile: Contains difluoro groups instead of a bromo group.

    2-(2-Bromo-6-oxo-5,6-dihydro-4H-cyclopenta[b]thiophene-4-ylidene)malononitrile: Contains a thiophene ring instead of a benzoxazole ring.

Uniqueness

The presence of both the benzoxazole core and the morpholine sulfonyl group makes 2-(6-BROMO-2-OXO-2,3-DIHYDRO-1,3-BENZOXAZOL-3-YL)-N-[4-(MORPHOLINE-4-SULFONYL)PHENYL]ACETAMIDE unique. This combination enhances its solubility, reactivity, and potential biological activity, making it a valuable compound for various applications.

Properties

Molecular Formula

C19H18BrN3O6S

Molecular Weight

496.3 g/mol

IUPAC Name

2-(6-bromo-2-oxo-1,3-benzoxazol-3-yl)-N-(4-morpholin-4-ylsulfonylphenyl)acetamide

InChI

InChI=1S/C19H18BrN3O6S/c20-13-1-6-16-17(11-13)29-19(25)23(16)12-18(24)21-14-2-4-15(5-3-14)30(26,27)22-7-9-28-10-8-22/h1-6,11H,7-10,12H2,(H,21,24)

InChI Key

SXRQJGPREQABGH-UHFFFAOYSA-N

Canonical SMILES

C1COCCN1S(=O)(=O)C2=CC=C(C=C2)NC(=O)CN3C4=C(C=C(C=C4)Br)OC3=O

Origin of Product

United States

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